Product packaging for Estradiol-17beta-decanoate(Cat. No.:CAS No. 61748-93-4)

Estradiol-17beta-decanoate

Cat. No.: B1203829
CAS No.: 61748-93-4
M. Wt: 426.6 g/mol
InChI Key: YYFQNZXJGOTFRX-VMBLQBCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol-17beta-decanoate (CAS 61748-93-4) is a long-chain fatty acid ester of the primary estrogen, 17β-estradiol. With a molecular formula of C₂₈H₄₂O₃ and a molecular weight of 426.6 g/mol, this compound is a chemical derivative designed for research into sustained-release steroid mechanisms . The esterification at the 17-beta position with decanoic acid significantly increases the lipophilicity of the parent hormone, which promotes the formation of a depot when administered in pre-clinical models . This depot is slowly released into circulation, where endogenous esterases cleave the side chain to liberate the active estradiol, resulting in a prolonged estrogenic effect . Historically investigated in late 1970s preclinical studies, this compound has been a tool for understanding the pharmacokinetics of hormone replacement therapy, particularly noting its potential for creating a slow-onset, sustained estrogenic stimulus in target tissues . A key area of research interest is its unique oral pharmacokinetic profile; studies suggest that oral administration in an oil vehicle may lead to a more favorable estrone-to-estradiol ratio compared to micronized estradiol, potentially due to partial absorption via the intestinal lymphatic system, bypassing first-pass metabolism . This makes this compound a vital compound for researching alternative drug delivery routes and the structure-activity relationship of steroid esters . The product is provided for chemical and pharmaceutical research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42O3 B1203829 Estradiol-17beta-decanoate CAS No. 61748-93-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61748-93-4

Molecular Formula

C28H42O3

Molecular Weight

426.6 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate

InChI

InChI=1S/C28H42O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h12,14,19,23-26,29H,3-11,13,15-18H2,1-2H3/t23-,24-,25+,26+,28+/m1/s1

InChI Key

YYFQNZXJGOTFRX-VMBLQBCYSA-N

SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Other CAS No.

61748-93-4

Synonyms

17 beta-oestradiol decanoate
E2D-17 beta-estradiol
estradiol decanoate
estradiol-17 beta-decanoate

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Estradiol 17beta Decanoate

Established Synthetic Pathways for 17beta-Esterification

The primary method for synthesizing estradiol-17beta-decanoate involves the direct esterification of the 17β-hydroxyl group of estradiol (B170435) with decanoic acid or its derivatives.

One common approach is the reaction of estradiol with decanoyl chloride in the presence of a base, such as pyridine (B92270). Pyridine acts as a catalyst and a scavenger for the hydrochloric acid byproduct. This method can lead to the formation of both the 17-monoester and the 3,17-diester. To selectively obtain the 17-monoester, controlled hydrolysis of the diester can be performed. This selective hydrolysis is possible due to the greater steric hindrance around the 17-hydroxyl group compared to the phenolic 3-hydroxyl group, making the 3-ester more susceptible to cleavage.

Another established pathway utilizes decanoic anhydride (B1165640) with an acid catalyst, such as p-toluenesulfonic acid, in a solvent like chloroform (B151607). This reaction can also produce a mixture of mono- and di-esters, requiring subsequent purification steps to isolate the desired this compound.

Enzymatic synthesis offers a highly regioselective alternative. arkat-usa.orgconicet.gov.ar Lipases, such as those from Candida rugosa, have been shown to selectively catalyze the acylation of the 17β-hydroxyl group of estradiol, yielding the 17-monoester with high efficiency. arkat-usa.org This biocatalytic approach offers the advantages of mild reaction conditions and high selectivity, minimizing the formation of unwanted byproducts. arkat-usa.orgconicet.gov.ar

Optimization of Esterification Conditions

The efficiency and selectivity of estradiol esterification are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and the molar ratio of reactants.

For chemical synthesis, solvents like pyridine and chloroform are commonly used. The choice of catalyst is also crucial; for instance, 4-(dimethylamino)pyridine (DMAP) has been used under microwave irradiation to facilitate rapid and efficient esterification. nih.gov Temperature control is essential to prevent side reactions and decomposition of the steroid nucleus.

In enzymatic esterification, the selection of the lipase (B570770) and the reaction medium are critical. Lipase from Candida rugosa has been identified as particularly effective for the monoacylation of estradiol at the 17-position. arkat-usa.org The optimization of parameters such as the enzyme-to-substrate ratio and the acylating agent-to-estradiol ratio can significantly improve the yield of the desired product. arkat-usa.org Studies have shown that direct esterification with fatty acids can yield better results than transesterification with their ethyl esters in enzymatic reactions. arkat-usa.org

ParameterConditionOutcomeReference
Catalyst Candida rugosa lipase (CRL)High regioselectivity for 17-monoacylation arkat-usa.org
Solvent TolueneGood yields for CRL-catalyzed esterification arkat-usa.org
Acyl Donor Fatty acidsBetter yields than ethyl esters in enzymatic reactions arkat-usa.org
Catalyst 4-(dimethylamino)pyridine (DMAP)Efficient esterification under microwave irradiation nih.gov
Hydrolysis KOH in t-BuOHChemoselective hydrolysis of diesters nih.gov

Regioselectivity Considerations in Steroid Ester Synthesis

Achieving regioselectivity, the preferential reaction at one functional group over others, is a significant challenge in steroid chemistry due to the presence of multiple hydroxyl groups. In the case of estradiol, the phenolic 3-hydroxyl group and the secondary 17β-hydroxyl group are both available for esterification.

Chemical methods often result in a mixture of the 3-monoester, 17-monoester, and the 3,17-diester. arkat-usa.org The relative reactivity of the two hydroxyl groups can be influenced by steric and electronic factors. The 17β-hydroxyl group is sterically more hindered than the phenolic 3-hydroxyl group. Selective synthesis of the 17-monoester often relies on a two-step process: formation of the diester followed by selective hydrolysis of the more labile 3-ester.

Synthesis of Deuterated Analogs for Research Applications

Deuterated analogs of estradiol esters, including this compound, are essential as internal standards for quantitative analysis by isotope dilution gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The synthesis of these labeled compounds involves the introduction of deuterium (B1214612) atoms at specific positions in the estradiol molecule before or after esterification.

A common strategy involves the deuteration of estrone (B1671321), a precursor to estradiol. For instance, 2,4,16,16-D4-estrone can be synthesized and then reduced to the corresponding deuterated estradiol. nih.gov This deuterated estradiol can then be esterified with decanoyl chloride or anhydride to produce deuterated this compound. Microwave-assisted synthesis has been shown to be a rapid and efficient method for this esterification process. nih.govresearchgate.net

Another approach involves the direct deuteration of estradiol. psu.edu Following deuteration, the esterification is carried out using standard methods. The choice of deuteration method and the timing of the esterification step are crucial for achieving high isotopic purity in the final product.

Deuterated AnalogSynthetic MethodApplicationReference
2,4,16,16,17α-D5-estradiol fatty acid 17-monoestersMicrowave-assisted esterification of deuterated estradiol with fatty acid chlorides/anhydridesInternal standards for GC/MS analysis nih.gov
16,16-d2-Estradiol-17-stearateEsterification of 16,16-d2-estradiolMass spectrometric studies psu.edu

Exploration of Novel Derivatizations for Modulating Release Profiles (e.g., prodrug design)

The esterification of estradiol at the 17β-position is a classic example of prodrug design, where the modification of the active molecule alters its pharmacokinetic properties. wikipedia.orgdrugbank.com The decanoate (B1226879) ester of estradiol results in a more lipophilic compound, which is absorbed and metabolized more slowly than the parent hormone, leading to a sustained release and prolonged therapeutic effect. wikipedia.org

Researchers are continuously exploring novel derivatizations to further modulate the release profiles of estradiol and other steroids. nih.govnih.gov These strategies aim to achieve more controlled and targeted drug delivery.

One area of exploration is the synthesis of different fatty acid esters of estradiol. The length and degree of saturation of the fatty acid chain can influence the lipophilicity and, consequently, the rate of release from an oil-based depot injection. nih.gov For example, estradiol esters with longer fatty acid chains generally have a longer duration of action.

Another approach involves the development of more complex prodrugs. For instance, chemical delivery systems (CDS) have been designed to target the central nervous system. nih.gov These prodrugs are designed to be metabolized to the active drug at the desired site of action, thereby minimizing systemic side effects. nih.gov While not specific to this compound, these innovative prodrug strategies highlight the ongoing efforts to optimize the delivery and efficacy of steroid hormones. The concept of creating lipophilic derivatives that can accumulate in fatty tissues and act as a reservoir for the active hormone is a key principle in this field of research. nih.govoup.com

Purification and Characterization of Synthetic Products

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity, purity, and quality of the final product.

Purification techniques commonly employed include:

Crystallization: This is a fundamental method for purifying solid compounds. britannica.com The crude product is dissolved in a suitable solvent and allowed to crystallize, leaving impurities in the solution.

Column Chromatography: This is a versatile technique for separating mixtures of compounds. nih.govpsu.edu Adsorption chromatography on silica (B1680970) gel or alumina (B75360) is frequently used to separate this compound from unreacted starting materials and byproducts like the 3-ester and the 3,17-diester. google.com Reversed-phase chromatography can also be employed. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is often used for both purification and analysis. nih.gov Different column types, such as C18, can be used depending on the specific separation required.

Characterization of the purified this compound is performed using various analytical methods:

Melting Point Analysis: A sharp and defined melting point is an indicator of purity for a crystalline solid.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl group of the ester and the hydroxyl group. arkat-usa.org

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.govnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful. nih.govmdpi.com

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and assessing the purity of the product. google.com

High-Performance Liquid Chromatography (HPLC): As mentioned, HPLC is also a primary tool for assessing the purity of the final product by quantifying the main peak and any impurities. nih.govepslibrary.at

Analytical TechniquePurposeReference
Crystallization Purification of solid product britannica.com
Column Chromatography Separation of reaction mixture components nih.govpsu.edugoogle.com
High-Performance Liquid Chromatography (HPLC) Purification and purity assessment nih.govnih.govepslibrary.at
Melting Point Analysis Purity assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation arkat-usa.orggoogle.commdpi.com
Infrared (IR) Spectroscopy Functional group identification arkat-usa.org
Mass Spectrometry (MS) Molecular weight and identity confirmation nih.govnih.govmdpi.com

Preclinical Pharmacokinetic Investigations of Estradiol 17beta Decanoate

Absorption Dynamics in Animal Models

The administration of estradiol (B170435) esters, such as estradiol-17beta-decanoate, via intramuscular or subcutaneous injection leads to the formation of a depot in the muscle and fat tissue. wikipedia.org This depot allows for a slow release of the compound into the systemic circulation, contributing to its long-acting properties. wikipedia.org The lipophilicity of the ester is a key factor in this sustained release mechanism. wikipedia.org

In contrast to parenteral routes, oral administration of estradiol esters does not result in a depot effect and is associated with extensive first-pass metabolism in the gastrointestinal tract and liver. wikipedia.orgwikipedia.org While esterification can slightly improve oral bioavailability by increasing resistance to this initial breakdown, it remains significantly lower compared to injections. wikipedia.orgwikipedia.org Studies in gilts have shown that after oral administration, estradiol is extensively metabolized pre-hepatically, with very low concentrations of the free hormone reaching the systemic circulation. inchem.org

The following table summarizes the pharmacokinetic parameters of different estradiol esters in various animal models, illustrating the impact of the administration route on absorption.

Animal ModelEstradiol EsterAdministration RouteKey Findings
RatsEstradiol-17-stearateSubcutaneousThe uterotropic response to the stearate (B1226849) ester was less than that of unesterified estradiol at 4 hours but increased markedly by 24 hours and continued to increase up to 48 hours after injection. oup.com
RatsEstradiol-17-cypionateSubcutaneousThe uterotropic effect was similar to unesterified estradiol, with a somewhat greater response at 24 and 48 hours. oup.com
Rats (Ovariectomized)17beta-EstradiolSubcutaneous (Silastic capsules)Following an initial peak, physiological serum concentrations of approximately 40 pg/mL on day 2, decreasing to 10 pg/mL by day 35, were achieved. nih.gov
Mice (Ovariectomized)17beta-EstradiolSubcutaneous (Silastic capsules)This method produced stable serum concentrations within the physiological range for mice. nih.gov
Gilts14C-EstradiolIntragastricExtensive pre-hepatic metabolism was observed, with estradiol representing only 6% of the total measured estrogen in the hepatic portal vein. inchem.org
Feral CatsEstradiol CypionateIntramuscularMean peak serum concentrations of estradiol-17β were 365 pg/mL, 1281 pg/mL, and 1447 pg/mL for different doses, demonstrating dose-dependent absorption. mdpi.com

Distribution Profiles in Animal Tissues and Organs

Following absorption, estradiol and its esters are distributed throughout the body. In female Wistar rats, after intravenous or intragastric administration, the tissue concentrations of estradiol were found to be higher than those in plasma at all time points. inchem.org The liver showed a significantly higher concentration of estradiol after intragastric administration compared to intravenous, highlighting the organ's role in first-pass metabolism. inchem.org Negligible differences were observed in the estradiol concentrations of other tissues like the heart, kidney, and brain between the two routes. inchem.org

Studies in rats have also demonstrated the distribution of estradiol receptors in various tissues. The uterine endometrium, a key target tissue for estrogens, shows a high density of estradiol receptors. nih.gov In avian species, estrogen biosynthesis and, by extension, distribution have been noted in non-gonadal tissues such as the brain and adrenal glands. frontiersin.org Furthermore, maternally derived estrogens have been found in the yolk of eggs, indicating distribution to reproductive tissues. frontiersin.org In male animals, estradiol is found in the blood, and high concentrations are present in rete testis fluids. physiology.org

Metabolic Pathways and Biotransformation

The metabolism of this compound is a critical step that converts the inactive prodrug into its active form, 17beta-estradiol, and subsequently into various metabolites for elimination.

Esterase-Mediated Hydrolysis to 17beta-Estradiol

Estradiol esters, including this compound, are essentially inactive prodrugs that require hydrolysis to release the active 17beta-estradiol. wikipedia.org This conversion is primarily mediated by esterase enzymes present in the blood, liver, and other tissues. wikipedia.orgwikipedia.org The rate of this hydrolysis can vary depending on the length of the ester chain. oup.com For instance, short-chain esters are hydrolyzed very rapidly in rodents due to highly active esterases in the blood. oup.com The release of 17beta-estradiol from the ester prodrug is the rate-limiting step for its biological activity. nih.gov

Phase I (e.g., Hydroxylation) and Phase II (e.g., Glucuronidation, Sulfation) Metabolites in Preclinical Species

Once 17beta-estradiol is released, it undergoes extensive Phase I and Phase II metabolism, primarily in the liver. drugbank.comnih.gov

Phase I Metabolism: This phase involves hydroxylation reactions catalyzed by cytochrome P450 (CYP) enzymes. inchem.orgnih.gov The major metabolites formed are 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol. inchem.org Various CYP isoforms, including CYP1A1, CYP1A2, CYP1B1, and CYP3A4, are involved in these hydroxylation reactions, each with different regioselectivity. nih.gov For example, CYP1A2 has a high activity for 2-hydroxylation, while CYP1B1 predominantly catalyzes 4-hydroxylation. nih.gov

Phase II Metabolism: The hydroxylated metabolites and estradiol itself are then conjugated with endogenous molecules to increase their water solubility and facilitate excretion. researchgate.netresearchgate.net The main Phase II reactions are glucuronidation and sulfation. drugbank.comresearchgate.net

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of estradiol glucuronides. researchgate.netcapes.gov.br These glucuronides are biologically inactive and are readily eliminated from the body. capes.gov.br

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to estradiol, forming sulfate (B86663) conjugates like estrone (B1671321) sulfate. researchgate.net

Role of Specific Enzymes in this compound Metabolism (e.g., UGTs)

Several specific enzymes play crucial roles in the metabolism of estradiol.

Esterases: As mentioned, these enzymes are vital for the initial hydrolysis of this compound to the active 17beta-estradiol. oup.comnih.gov

Cytochrome P450 (CYP) Enzymes: A variety of CYP isoforms are responsible for the Phase I hydroxylation of estradiol. Key enzymes include CYP1A1, CYP1A2, CYP1B1, CYP3A4, and CYP3A5, each contributing to the formation of different hydroxylated metabolites. nih.gov

UDP-glucuronosyltransferases (UGTs): UGTs are a superfamily of enzymes that play a major role in the Phase II glucuronidation of estradiol and its metabolites. frontiersin.orgaacrjournals.org UGT1A1 is considered a key enzyme in estradiol glucuronidation. researchgate.netaacrjournals.org Other isoforms like UGT1A8 and UGT2B15 are also involved in this process. frontiersin.orgoup.com

The following table provides an overview of the key enzymes and their roles in estradiol metabolism.

Enzyme FamilySpecific Enzyme(s)Metabolic Role
EsterasesCarboxyl esterasesHydrolysis of estradiol esters to 17beta-estradiol. nih.gov
Cytochrome P450CYP1A1, CYP1A2, CYP1B1, CYP3A4, CYP3A5Phase I hydroxylation of estradiol to form catechol estrogens (e.g., 2-OH-E2, 4-OH-E2). nih.gov
UDP-glucuronosyltransferasesUGT1A1, UGT1A8, UGT2B15Phase II glucuronidation of estradiol and its hydroxylated metabolites. aacrjournals.orgoup.com

Elimination Kinetics and Half-Life in Animal Models

The elimination of estradiol and its metabolites primarily occurs through the urine and feces. wikipedia.orgdrugbank.com The elimination half-life of estradiol varies significantly depending on the animal model, the specific ester administered, and the route of administration.

The long-acting nature of this compound is due to its slow release from the injection site depot, which results in a prolonged elimination half-life of the active hormone. wikipedia.org In ovariectomized rats given progesterone (B1679170) intramuscularly, the elimination half-life was reported to be 12 hours. inchem.org A study in feral cats administered estradiol cypionate intramuscularly calculated the terminal half-life (t1/2β) based on the terminal rate constant (λz). mdpi.com In female Wistar rats, the half-life of estradiol in the liver was found to be 2.6 hours after intragastric administration. inchem.org

The table below presents available data on the elimination half-life of estradiol and its esters in different animal models.

Animal ModelEstradiol Ester/FormAdministration RouteElimination Half-Life
Rats (Ovariectomized)ProgesteroneIntramuscular12 hours. inchem.org
Feral CatsEstradiol CypionateIntramuscularThe terminal half-life was calculated as ln(2) divided by the terminal rate constant (λz). mdpi.com
Rats (Female Wistar)EstradiolIntragastric2.6 hours (in liver). inchem.org
Rats (Ovariectomized)17beta-EstradiolSubcutaneous implantSustained release for at least 24 days. nih.gov

Comparative Pharmacokinetics with Other Estradiol Esters in Animal Models

The pharmacokinetic profile of estradiol esters is fundamentally influenced by the length and structure of the attached fatty acid chain. This esterification makes the estradiol molecule more lipophilic, allowing it to be dissolved in an oil vehicle for intramuscular injection, forming a depot from which the drug is slowly released. transfemscience.orgresearchgate.net Once released from the depot, esterases in the blood and tissues rapidly cleave the ester bond, liberating the active parent hormone, 17β-estradiol. transfemscience.orgwikipedia.org The rate of release from the oily vehicle is the rate-limiting step for its action, and thus, the length of the ester chain is inversely related to the speed of absorption and directly related to the duration of effect.

This compound, with its 10-carbon decanoic acid chain, is a long-acting ester. Its pharmacokinetic properties are best understood in comparison to other commonly studied estradiol esters in various animal models.

Estradiol Benzoate (B1203000) (EB): This is a short-acting ester. Due to its shorter ester chain, it is released relatively quickly from the injection site. In cattle, estradiol benzoate has a shorter half-life compared to longer-chain esters, leading to a more rapid increase in circulating 17β-estradiol. semanticscholar.org Studies comparing estradiol esters found that estrogens were elevated for the shortest time (4-5 days) with the benzoate ester. nih.gov

Estradiol Valerate (B167501) (EV): With a 5-carbon chain, estradiol valerate has an intermediate duration of action. In studies directly comparing esters, EV showed a longer duration of action than EB, with elevated estrogen levels persisting for approximately 7-8 days. nih.gov In Wistar rats, administration of estradiol valerate has been used in endocrinological studies to create sustained hormonal effects. nih.govresearchgate.net

Estradiol Cypionate (ECP): This ester, with its 8-carbon cyclopentylpropionate chain, has a longer duration of action than both benzoate and valerate. semanticscholar.orgnih.gov Its higher fat solubility results in a slower release from the injection site. semanticscholar.orgdrugs.com In feral cats, intramuscular injection of estradiol cypionate resulted in elevated serum estradiol-17β concentrations for several days, with the duration increasing with the dose. researchgate.netmdpi.com At the highest dose studied (0.5 mg/kg), mean estradiol levels remained above 20 pg/mL for an average of 17.8 days. mdpi.com Among benzoate, valerate, and cypionate, estradiol cypionate provides the longest duration of elevated estrogen levels, lasting approximately 11 days in comparative studies. nih.gov

While direct comparative pharmacokinetic studies for estradiol decanoate (B1226879) in animal models are not extensively detailed in available literature, its properties can be inferred from its chemical structure and from data on similar long-chain esters. As a longer-chain ester than cypionate, estradiol decanoate is expected to have an even slower release rate and a more prolonged duration of action. This is supported by findings for estradiol undecylate (a very similar 11-carbon ester), which has a markedly prolonged duration of action compared to shorter esters like estradiol valerate. wikipedia.org This extended duration is a direct consequence of the increased lipophilicity conferred by the long decanoate chain, leading to slower partitioning from the oil depot into the aqueous environment of the tissue. researchgate.net

Table 1: Comparative Pharmacokinetic Properties of Estradiol Esters in Animal Models Data synthesized from multiple sources to illustrate comparative principles.

Estradiol EsterCarbon Chain Length (Ester)Relative Duration of ActionKey Pharmacokinetic Characteristics in Animal ModelsAnimal Model Examples
Estradiol BenzoateShort (Benzoyl group)ShortestRapid onset, with peak levels occurring quickly (approx. 2 days) and a short duration of elevated levels (4-5 days). nih.gov Characterized by a shorter half-life. semanticscholar.orgCattle semanticscholar.org, General Comparative nih.gov
Estradiol Valerate5IntermediateSlower onset than benzoate, with peak levels at approx. 2 days but a longer duration of 7-8 days. nih.govRats nih.govresearchgate.net, General Comparative nih.gov
Estradiol Cypionate8 (Cyclopentylpropionate)LongSlower release and longer duration than valerate, with peak levels at approx. 4 days and elevated levels for ~11 days. semanticscholar.orgnih.gov Duration is dose-dependent. mdpi.comCattle semanticscholar.org, Feral Cats researchgate.netmdpi.com
Estradiol Decanoate10Very Long (Inferred)Expected to have a slower release and longer duration of action than estradiol cypionate due to its longer, more lipophilic fatty acid chain.(Inference based on chemical principles researchgate.net and data from similar esters like undecanoate wikipedia.org)

Physiologically Based Pharmacokinetic (PBPK) Modeling for this compound Disposition

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach used to simulate the absorption, distribution, metabolism, and elimination (ADME) of substances in the body based on physiological and biochemical determinants. oup.comnih.gov While PBPK models have been developed for the parent hormone estradiol in both rats and humans, oup.comd-nb.info modeling a long-acting prodrug like this compound requires specific adaptations to account for its unique disposition.

A PBPK model for this compound would be a multi-compartment model designed to predict the concentration-time course of both the ester prodrug and the active 17β-estradiol in various tissues. The critical component that distinguishes this model from a standard estradiol model is the inclusion of a detailed sub-model for the intramuscular depot site. researchgate.net

The key components and processes of a PBPK model for this compound would include:

Injection Site Depot Compartment: This is the initial compartment for the drug. The model must simulate the slow, rate-limiting release of estradiol decanoate from the oil vehicle. This release is governed by physicochemical properties such as the drug's solubility in the oil, its partitioning coefficient between the oil and the surrounding aqueous interstitial fluid, and the viscosity of the vehicle. researchgate.net

Absorption and Hydrolysis: Once released from the depot, estradiol decanoate is absorbed into the systemic circulation. The model must then account for its conversion to 17β-estradiol. This hydrolysis is mediated by esterase enzymes present in the blood, liver, and other tissues. transfemscience.orgwikipedia.org The rate of this enzymatic conversion is a crucial parameter.

Systemic Distribution: Following its generation from the prodrug, the disposition of 17β-estradiol would be described by a whole-body PBPK model. nih.gov This model includes compartments representing key tissues such as the liver, uterus, adipose tissue, brain, and kidney. oup.comnih.gov

Tissue Partitioning and Binding: The model would incorporate tissue:plasma partition coefficients to describe how estradiol distributes into different organs. It must also account for the extensive binding of estradiol to plasma proteins like albumin and sex hormone-binding globulin (SHBG), as this binding affects the free (unbound) concentration of the hormone available to exert its effects and be cleared. oup.comnih.gov

Metabolism and Clearance: The primary site of estradiol metabolism is the liver. pharmgkb.org The PBPK model would include a liver compartment with parameters for hepatic blood flow and intrinsic metabolic clearance, representing processes like hydroxylation and conjugation. oup.compharmgkb.org Extrahepatic metabolism would also be included as a clearance pathway. oup.com

Such a PBPK model serves as a valuable tool in preclinical research. It allows for the simulation of estradiol concentrations in target tissues over long periods following a single injection, which is difficult to measure directly. It can be used to explore how changes in formulation (e.g., vehicle oil) or physiological conditions might impact the pharmacokinetic profile and to extrapolate findings from animal models to humans. oup.comcefic-lri.org

Pharmacodynamic Mechanisms at the Molecular and Cellular Level Preclinical Focus

Estrogen Receptor (ERα and ERβ) Binding Affinity and Selectivity

17β-estradiol exerts its effects primarily by binding to two subtypes of nuclear estrogen receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). frontiersin.org These receptors are members of the nuclear receptor superfamily of ligand-activated transcription factors. nih.govuoa.gr Estradiol (B170435) is recognized as the most potent and biologically active endogenous estrogen. frontiersin.org It binds with high affinity to both ERα and ERβ. wikipedia.org While it binds strongly to both receptor subtypes, its affinity can vary slightly, as shown by in vitro binding assays.

Table 1: Binding Affinities of Estradiol for Estrogen Receptors

Ligand Receptor Relative Binding Affinity (RBA, %) Absolute Binding Affinity (K_i, nM)
17β-Estradiol (E2) ERα 100 0.115 (0.04–0.24)
ERβ 100 0.15 (0.10–2.08)

Data sourced from in vitro studies. wikipedia.org

Ligand-Receptor Complex Formation and Conformational Changes

The binding of 17β-estradiol to an estrogen receptor is the critical first step that initiates its biological activity. nih.gov Upon entering a cell, the lipophilic estradiol molecule binds to the ligand-binding domain of an ER, which is predominantly located in the nucleus. wikipedia.org This binding event induces a significant conformational change in the receptor's structure. holublab.comnih.gov

This structural shift facilitates the dissociation of heat shock proteins and allows the receptor to dimerize, forming either ERα-ERα homodimers, ERβ-ERβ homodimers, or ERα-ERβ heterodimers. frontiersin.orgwikipedia.org The specific conformation adopted by the ligand-receptor complex is crucial for its subsequent interactions with DNA and other proteins. Studies have shown that the binding of an agonist like estradiol induces a rapid formation of a relatively unstable complex with the Estrogen Response Element (ERE) on DNA. nih.gov This rapid association and dissociation frequency is hypothesized to correlate with a higher rate of gene transcription compared to antagonist-bound receptors, which form more stable but less active complexes. nih.gov The phenolic hydroxyl group in the A-ring and the 17β-hydroxyl group in the D-ring of the estradiol molecule are both critical for high-affinity binding and receptor activation. nih.gov

Characterization of Non-Genomic Actions

In addition to its genomic effects, 17β-estradiol can elicit rapid biological responses that are too fast to be explained by gene transcription and protein synthesis. uoa.grfrontiersin.org These non-genomic actions are typically initiated by a subpopulation of estrogen receptors located at the plasma membrane (mERs) or through distinct membrane-associated receptors. frontiersin.orgindexcopernicus.com These rapid signaling events can occur within seconds to minutes and involve the activation of various intracellular signaling cascades. frontiersin.org

Rapid Signaling Pathway Activation (e.g., ERK, Akt, MAPK)

A key feature of estradiol's non-genomic signaling is the rapid activation of protein kinase cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and protein kinase C (PKC). nih.govfrontiersin.org

ERK/MAPK Pathway: Estradiol has been shown to rapidly induce the phosphorylation and activation of ERK in multiple preclinical models. In human lens epithelial cells, estradiol stimulates the MAPK signaling pathway, which helps protect against oxidative stress. nih.gov In the human breast cancer cell line MCF-7, estradiol exposure led to a significant up-regulation of phosphorylated ERK (p-ERK) within 10 minutes. e-century.us Similarly, in vivo studies in rats showed that a single injection of estradiol increased ERK2 phosphorylation in several brain regions within 20 minutes. nih.gov This rapid activation of MAPK can, in turn, influence neuronal activity, cell proliferation, and even synergize with genomic pathways to modulate gene expression. nih.govnih.gov

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway is another rapid response to estradiol. This pathway is involved in cell survival and growth and has been observed in various cell types, including hypothalamic neurons. frontiersin.org The anti-inflammatory effects of estradiol in macrophages are also dependent on the rapid activation of PI3K. nih.gov

Membrane Receptor Interactions (e.g., GPER)

The rapid, non-genomic effects of estradiol are mediated by its interaction with receptors at the cell membrane. While membrane-associated forms of the classical ERα and ERβ play a role, a significant body of research has highlighted the importance of the G protein-coupled estrogen receptor (GPER), also known as GPR30. uoa.grmdpi.com

GPER is a seven-transmembrane receptor that binds estradiol and initiates rapid intracellular signaling cascades distinct from the nuclear ERs. uoa.grfrontiersin.org Upon estradiol binding, GPER can activate various downstream effectors, including the stimulation of adenylyl cyclase to produce cAMP, mobilization of intracellular calcium, and activation of the ERK signaling pathway. mdpi.comnih.gov GPER-mediated signaling has been implicated in the regulation of cellular proliferation and gene expression, such as the transactivation of the c-fos gene in ER-negative breast cancer cells. mdpi.com The discovery of GPER has added another layer of complexity to estrogen signaling, demonstrating that estradiol's effects are mediated through a network of both nuclear and membrane-initiated pathways. uoa.grfrontiersin.org

Ion Channel Modulation (e.g., KATP channels)

While direct research on Estradiol-17beta-decanoate's effects on ion channels is not extensively documented, the actions of its primary active metabolite, 17β-estradiol (E2), offer substantial understanding of its likely mechanisms. E2 is recognized for its capacity to modulate a variety of ion channels, with significant attention on ATP-sensitive potassium (KATP) channels. In preclinical settings, E2 has been demonstrated to regulate the expression of cardiac KATP channels, which are integral to cardioprotection. For example, in studies using heart-derived H9c2 cells, treatment with E2 resulted in an upregulation of the SUR2A subunit of the KATP channel. This led to an increased density of functional channels on the cell surface and provided protection to the cardiac cells against injury from hypoxia-reoxygenation. nih.gov

This protective quality is believed to be enacted through the activation of mitochondrial KATP channels. This is supported by findings where the cardioprotective benefits of E2 were nullified by the administration of 5-hydroxydecanoate (B1195396) (5-HD), a blocker of mitochondrial KATP channels. nih.gov Moreover, the modulation of KATP channels by E2 has been linked to antiarrhythmic effects observed during periods of ischemia/reperfusion. brieflands.comscholaris.ca

Table 1: Preclinical Research on 17β-Estradiol (E2) and KATP Channel Modulation

Model System Key Findings Reference
Heart-derived H9c2 cells E2 increases the expression of the SUR2A subunit, enhancing sarcolemmal KATP channel formation and protecting cells from hypoxia-reoxygenation. nih.gov nih.gov
Canine hearts (in vivo) E2 provides dose-dependent cardioprotection against ischemia/reperfusion injury, an effect abolished by the mitochondrial KATP channel blocker 5-HD. nih.gov nih.gov
Rabbit heart (in vivo) E2-mediated activation of cardiomyocyte KATP channels contributes to cardioprotective and antiarrhythmic effects during ischemia/reperfusion. brieflands.comscholaris.ca brieflands.comscholaris.ca

Cellular Responses in Preclinical Models (e.g., proliferation, differentiation)

In preclinical research, 17β-estradiol (E2), the active form of this compound, induces a variety of cellular responses, most notably affecting proliferation and differentiation. Within the field of oncology, E2 has been observed to promote the proliferation of estrogen receptor-positive (ER+) breast cancer cells. nih.gov For instance, in three-dimensional cultures of MCF-7 breast cancer cells (spheroids), E2 not only spurred growth but also increased the expression of proteins linked to the epithelial-mesenchymal transition (EMT), implying a potential role in enhancing tumor invasiveness. nih.gov Conversely, in other experimental contexts, androgens have demonstrated an ability to counteract the proliferative stimulus of E2 in normal human breast tissue. lu.se

Beyond its role in cancer, E2 has a significant impact on the differentiation of various cell types. Research involving murine embryonic stem cells has shown that E2 can guide their development toward an osteogenic lineage, a process confirmed by the expression of specific osteoblastic markers. nih.gov In a similar vein, studies with canine bone marrow mesenchymal stem cells have revealed that E2, at optimal concentrations, fosters their proliferation and influences their differentiation into both osteoblasts and adipocytes. bibliotekanauki.pl These results underscore the varied and context-specific effects of E2 on cellular behavior in preclinical investigations.

Table 2: Cellular Responses to 17β-Estradiol (E2) in Preclinical Models

Cell/Tissue Type Response Key Findings Reference
ER+ Breast Cancer Cells (MCF-7) Proliferation, Invasion E2 stimulated growth and induced markers of epithelial-mesenchymal transition (EMT). nih.gov nih.gov
Normal Human Breast Tissue Proliferation (inhibited by androgens) Androgens (testosterone and DHT) suppressed E2-stimulated proliferation. lu.se lu.se
Murine Embryonic Stem Cells Osteogenic Differentiation E2 influenced differentiation towards osteoblasts, with expression of markers like ALP and osteocalcin (B1147995). nih.gov nih.gov
Canine Bone Marrow Mesenchymal Stem Cells Proliferation, Differentiation Optimal E2 concentrations promoted proliferation and supported differentiation into osteoblasts and adipocytes. bibliotekanauki.pl bibliotekanauki.pl

Interactions with Other Steroid Receptors (Androgen, Progesterone (B1679170), Glucocorticoid) in Research Contexts

In scientific research, 17β-estradiol (E2), the active metabolite of this compound, engages in noteworthy interactions with other steroid receptors, such as the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR). These interactions often lead to complex cross-talk that can alter the final physiological outcome. For example, androgens have been found to counteract the proliferative signals of E2 in normal human breast tissue, an effect that is mediated through the AR. lu.se In prostate cancer cells, a signaling pathway involving the AR, estrogen receptor β (ERβ), and Src kinase can be activated by both androgens and E2, resulting in cell proliferation; notably, this effect can be obstructed by both anti-androgen and anti-estrogen compounds. embopress.org

Regarding the progesterone receptor, E2 has been observed to increase the expression of PR in porcine granulosa cells. nih.gov In the hippocampus of rats, the regulation of PR and its membrane-associated component, Pgrmc1, by E2 and progesterone occurs in a differential manner, which points to a potential mechanism for hormonal control over neurogenesis and synaptic plasticity. arizona.edu

Furthermore, E2 has the capacity to inhibit the action of glucocorticoids. In breast cancer cell lines, E2 has been shown to decrease the ligand-activated phosphorylation of the GR, thereby diminishing its activity. nih.gov This interplay is multifaceted, as glucocorticoids can also exert a negative regulatory effect on ERα signaling by recruiting the GR to ERα-binding sites on the DNA. nih.gov

Table 3: Interactions of 17β-Estradiol (E2) with Other Steroid Receptors in Research Contexts

Interacting Receptor Model System Observed Effect of E2 Key Findings Reference
Androgen Receptor (AR) Normal Human Breast Tissue Explants Proliferative effects of E2 are inhibited by androgens. Androgens suppressed E2-stimulated proliferation in an AR-dependent manner. lu.se lu.se
Androgen Receptor (AR) & Estrogen Receptor β (ERβ) Prostate Cancer Cells (LNCaP) E2 (and androgens) stimulates proliferation via an AR-ERβ-Src complex. The proliferative effect is blocked by both anti-androgens and anti-estrogens. embopress.org embopress.org
Progesterone Receptor (PR) Porcine Granulosa Cells Stimulates PR expression. E2 treatment led to higher PR mRNA expression. nih.gov nih.gov
Progesterone Receptor (PR) Rat Hippocampus Differential regulation of PR and Pgrmc1. E2 and progesterone differentially regulate PR and its membrane component, impacting neurogenesis. arizona.edu arizona.edu
Glucocorticoid Receptor (GR) Breast Cancer Cells (MCF-7, T47D) Inhibits GR activity. E2 reduces ligand-induced phosphorylation of GR. nih.gov nih.gov

Table 4: Chemical Compounds Mentioned

Compound Name
5-hydroxydecanoate (5-HD)
17β-estradiol (E2)
Androgen
Bicalutamide
Dexamethasone
Dihydrotestosterone (DHT)
This compound
Fulvestrant
Glucocorticoid
Progesterone

Preclinical Efficacy and Biological Effects in Animal Models

Reproductive System Modulation in Animal Models

Estradiol (B170435) and its esters are well-known for their profound effects on the reproductive system. In animal models, estradiol-17beta-decanoate has been investigated for its influence on uterine tissue, gonadotropin levels, and ovarian function.

Studies in animal models, particularly in rodents, have demonstrated the significant uterine tropism of estradiol. Administration of 17β-estradiol to ovariectomized rats leads to a notable increase in uterine weight. nih.gov This uterotrophic effect is characterized by endometrial thickening and hyperplasia. nih.govscience.gov Histopathological analysis reveals an increase in the layers of the uterine endometrium. science.gov Furthermore, estradiol treatment has been shown to enhance the epithelial expression of the proliferation marker Ki67. nih.gov At the molecular level, estradiol can modulate the expression of various genes within the uterus, including those for steroid receptors and cyclooxygenase-2 (COX-2). science.govscience.gov

Interactive Table: Effects of 17β-Estradiol on Uterine Parameters in Ovariectomized Rats

Parameter Observation Source
Uterine Weight Significantly increased nih.gov
Endometrial Histology Thickening and hyperplasia, increased epithelial layers nih.govscience.gov
Cell Proliferation (Ki67) Enhanced epithelial expression nih.gov

| Gene Expression | Modulation of steroid receptor and COX-2 genes | science.govscience.gov |

Estradiol exerts negative feedback on the hypothalamus and pituitary gland, leading to the suppression of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). In ovariectomized bitches, the administration of estradiol benzoate (B1203000) resulted in the suppression of LH to low levels. animal-reproduction.org Similarly, studies in male rats have shown that exposure to estradiol can cause a significant reduction in serum levels of both LH and FSH. researchgate.net This suppression of gonadotropins is a key mechanism through which estradiol and its esters can regulate reproductive cycles and function. The oral bioavailability of estradiol is generally low, which has led to the development of various formulations, including esters like the decanoate (B1226879), to improve its pharmacokinetic profile. wikipedia.org

Interactive Table: Effects of Estradiol on Gonadotropin Levels in Animal Models

Animal Model Gonadotropin Effect Source
Ovariectomized Bitch LH Suppressed to low levels animal-reproduction.org
Male Rat LH Significantly reduced researchgate.net

| Male Rat | FSH | Significantly reduced | researchgate.net |

The administration of estradiol esters is a common practice in veterinary medicine for the synchronization of the estrous cycle in species like cattle and goats. nih.govnih.govscielo.org.mx Estradiol treatment can induce the regression of ovarian follicles, leading to the emergence of a new follicular wave. nih.gov This manipulation of follicular dynamics helps to synchronize ovulation, which is essential for timed artificial insemination programs. scielo.org.mx In cattle, the combination of estradiol with other hormones like melengestrol (B123420) acetate (B1210297) and prostaglandin (B15479496) F2α has been shown to effectively synchronize estrus. nih.gov In goats, fluctuations in estradiol-17β levels are closely correlated with the onset of estrus and ovulation. nih.gov

Skeletal System Effects in Animal Models (e.g., bone density, turnover markers)

The ovariectomized rat is a widely used animal model for studying postmenopausal osteoporosis, as estrogen deficiency leads to significant bone loss. ismni.orgresearchgate.net Treatment with 17β-estradiol in these models has been shown to prevent this bone loss. nih.gov Studies have demonstrated that estradiol administration increases bone mineral density (BMD) at trabecular sites, such as the distal femur, in ovariectomized rats. nih.gov Histomorphometric analysis of the femur has revealed that while ovariectomy decreases trabecular volume, estradiol treatment can increase it. nih.gov Specifically, an increase in trabecular thickness has been observed with estradiol treatment. nih.gov Furthermore, estradiol has been shown to decrease bone turnover by reducing the levels of bone turnover markers like osteocalcin (B1147995) and deoxypyridinoline. nih.gov The loss of estrogen is known to directly regulate the activity of osteoblasts and osteoclasts, leading to reduced BMD. frontiersin.org

Interactive Table: Skeletal Effects of 17β-Estradiol in Ovariectomized Rat Models

Parameter Effect of Ovariectomy Effect of 17β-Estradiol Treatment Source
Bone Mineral Density (BMD) Decreased Increased nih.gov
Trabecular Bone Volume Decreased Increased nih.gov
Trabecular Thickness - Increased nih.gov

| Bone Turnover Markers | Increased | Decreased | nih.gov |

Central Nervous System (CNS) Investigations in Animal Models

Beyond its reproductive and skeletal effects, estradiol has been investigated for its role in the central nervous system, particularly its neuroprotective properties.

A growing body of evidence from animal models suggests that 17β-estradiol possesses significant neuroprotective properties. nih.govresearchgate.net In models of spinal cord injury (SCI) in rats, administration of 17β-estradiol has been associated with functional motor recovery and neuroprotection. mdpi.com These effects are linked to a reduction in apoptosis and an increase in neuronal survival. mdpi.com In a rat model of optic nerve crush, a prodrug of 17β-estradiol was found to ameliorate the decline in visual function and was associated with the upregulation of neuroprotective proteins. mdpi.com Furthermore, in a mouse model of stroke, 17β-estradiol was shown to have neuroprotective effects, which are mediated through the neuronal estrogen receptor-alpha (ERα). nih.gov The neuroprotective mechanisms of estradiol are thought to involve the modulation of inflammatory responses, cerebral blood flow, and antioxidant effects. researchgate.netmdpi.com

Interactive Table: Neuroprotective Effects of 17β-Estradiol in Animal Models

Animal Model Injury Model Observed Neuroprotective Effects Source
Rat Spinal Cord Injury (SCI) Functional motor recovery, reduced apoptosis, increased neuronal survival mdpi.com
Rat Optic Nerve Crush Ameliorated decline in visual function, upregulation of neuroprotective proteins mdpi.com

| Mouse | Stroke (Middle Cerebral Artery Occlusion) | Reduced infarct volume mediated by neuronal ERα | nih.gov |

Cognitive Function Assessments in Animal Models

The influence of estradiol on cognitive function has been extensively investigated in various animal models. nih.gov These studies primarily utilize 17β-estradiol to demonstrate its effects on learning and memory. nih.gov Research in rodent models shows that 17β-estradiol can enhance performance in a variety of learning and memory tasks. nih.gov For instance, administration of 17β-estradiol in ovariectomized female mice has been shown to improve both spatial and object memory consolidation. researchgate.net

The neuroprotective and cognitive-enhancing effects of estrogens are believed to be mediated through multiple mechanisms, including the modulation of synaptic plasticity, reduction of neuroinflammation, and protection against amyloid-beta toxicity. mdpi.comnih.gov In a study using a double-transgenic mouse model of Alzheimer's disease, treatment with 17β-estradiol reduced brain amyloid-β peptide levels and improved cognitive performance in the radial arm water maze. nih.gov A brain-selective prodrug of 17β-estradiol, 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED), replicated these positive cognitive outcomes without peripheral estrogenic effects. nih.gov

Furthermore, testosterone (B1683101) and its metabolites, including estradiol, have demonstrated anti-depressant-like effects in aged male and female mice, suggesting a broader role for these hormones in brain function. researchgate.net While direct studies on this compound are scarce, its long-acting nature would theoretically provide sustained levels of 17β-estradiol to the brain, thereby potentially offering prolonged neuroprotective and cognitive benefits.

Table 1: Effects of 17β-Estradiol on Cognitive Performance in Animal Models

Animal Model Compound Key Findings Reference
APPswe/PS1dE9 Double Transgenic Mice 17β-Estradiol Reduced brain amyloid-β peptide levels; Improved cognitive performance. nih.gov
APPswe/PS1dE9 Double Transgenic Mice DHED (prodrug of 17β-estradiol) Reduced brain amyloid-β peptide levels; Improved cognitive performance. nih.gov
Aged Male and Female Mice Testosterone and its metabolite Estradiol (E2) Reduced immobility time in forced swim test, suggesting anti-depressant-like effects. researchgate.net
Ovariectomized Female Mice 17β-Estradiol (E2) Enhanced hippocampal-dependent spatial and object memory consolidation. researchgate.net

Cardiovascular System Effects in Animal Models

The cardiovascular effects of estrogens have been a significant area of preclinical research, revealing generally protective actions on the heart and vasculature in various animal models.

17β-estradiol has been shown to positively modulate vascular function. In animal models, estrogens can preserve endothelial function. scholaris.ca One of the key mechanisms is the promotion of vasodilation through an endothelial nitric oxide synthase (eNOS)-dependent pathway. scholaris.ca In adult female rats, elevated levels of 17β-estradiol were associated with increased levels of vascular endothelial growth factor (VEGF) in the hippocampus, a factor critical for angiogenesis and vascular permeability. nih.gov

Studies on the anabolic steroid nandrolone (B1676933) decanoate in female rats have shown that it can impair mesenteric vascular relaxation, which was associated with decreased phosphorylation of eNOS and Akt. bioscientifica.com This highlights the importance of the steroid backbone, as the decanoate ester itself is not the primary determinant of vascular effects. In a study comparing tibolone (B1683150) with a depot preparation of estradiol decanoate in cholesterol-fed, ovariectomized rabbits, the estradiol decanoate was used as a long-acting estrogen comparator. ahajournals.org This study found that subcutaneous administration of estradiol decanoate resulted in fairly constant plasma estradiol concentrations. ahajournals.org

17β-estradiol has demonstrated significant cardioprotective effects in animal models of myocardial injury. In dogs subjected to coronary artery occlusion and reperfusion, administration of 17β-estradiol resulted in a significant, dose-dependent limitation of infarct size. nih.gov This protective effect was suggested to be mediated by the activation of myocardial mitochondrial ATP-sensitive K+ (KATP) channels, as the effect was abolished by the KATP channel blocker 5-hydroxydecanoate (B1195396). nih.gov

In a rat model of hypertension, chronic administration of 17β-estradiol attenuated cardiac remodeling, including both ventricular hypertrophy and interstitial fibrosis, independent of blood pressure changes. nih.gov These cardioprotective effects were possibly mediated through the modulation of the cardiac renin-angiotensin system, as estradiol treatment attenuated the increase in angiotensin-converting enzyme (ACE) and increased levels of ACE2 protein. nih.gov Similarly, in ovariectomized rats, the selective estrogen receptor modulator (SERM) raloxifene (B1678788) was shown to reverse the increase in heart weight, cardiac wall thickness, and myocyte diameter, indicating a reversal of cardiac hypertrophy caused by estrogen depletion. ijmrhs.com

Table 2: Cardioprotective Effects of 17β-Estradiol in Animal Models

Animal Model Experimental Condition Key Findings Reference
Dogs Ischemia/Reperfusion Dose-dependent reduction in myocardial infarct size. nih.gov
Rats (DOCA-salt hypertension) Hypertension-induced cardiac remodeling Attenuated ventricular hypertrophy and interstitial fibrosis. nih.gov
Ovariectomized Rabbits Cholesterol-fed Estradiol decanoate used as a long-acting estrogen to study effects on atherosclerosis. ahajournals.org
Ovariectomized Rats Estrogen depletion Raloxifene, a SERM, reversed cardiac hypertrophy. ijmrhs.com

Metabolic Regulation in Animal Models

Sex hormones, including estradiol, play a crucial role in the regulation of metabolism. mdpi.comwindows.net In animal models, 17β-estradiol has been shown to have beneficial effects on glucose metabolism and can prevent cardiovascular dysfunction in models of post-menopausal metabolic syndrome. nih.gov The administration of 17α-estradiol, a stereoisomer of 17β-estradiol, has been shown to improve metabolic parameters and slow aging in male mice. nih.gov These effects are partially mediated through estrogen receptor β (ERβ). nih.gov

In a study on aged Wistar rats, early estrogen replacement therapy with 17β-estradiol following ovariectomy was able to prevent an increase in the HOMA-IR index, a marker of insulin (B600854) resistance. nih.gov This suggests a critical window for the metabolic benefits of estrogen therapy. nih.gov

Comparative Biological Activity with Estradiol and Other Esters in Animal Models

The esterification of 17β-estradiol at the C-17 or C-3 position is a common strategy to prolong its duration of action. The length and type of the ester chain influence the rate of hydrolysis and, consequently, the pharmacokinetic profile of the released estradiol.

Studies in ovariectomized rats have evaluated the long-acting estrogenic responses of various estradiol fatty acid esters, including those with palmitic and oleic acids. nih.govnih.gov These studies demonstrated that esterification provides long-acting properties to 17β-estradiol. nih.gov Specifically, monoesters at the C-17 position, such as estradiol enanthate, showed longer effects compared to monoesters at the C-3 position, like estradiol 3-benzoate. nih.gov Diesters of estradiol with fatty acids exhibited the shortest duration of action among the esters tested. nih.gov

In cattle, various estradiol esters, including estradiol valerate (B167501) and estradiol cypionate, are used to synchronize estrus, taking advantage of their prolonged action compared to the parent hormone. animal-reproduction.orgmsdvetmanual.com A study in rats comparing estradiol valerate and letrozole (B1683767) found that both induced changes in ovarian structure, though the effects were more pronounced with letrozole. nih.gov Another study in rats detected increased levels of estradiol in hair after intramuscular administration of estradiol valerate. researchgate.net In feral cats, estradiol cypionate, another long-acting ester, was shown to maintain elevated serum estradiol concentrations for several days. mdpi.com

A study in cholesterol-fed, ovariectomized rabbits directly compared the effects of a subcutaneously injected depot preparation of estradiol decanoate with oral 17β-estradiol and other compounds on atheromatous lesion formation. ahajournals.org The study highlighted that the effects of tibolone were more pronounced than those of estradiol decanoate at equipotent uterotropic activity. ahajournals.org This provides rare, direct preclinical evidence involving the decanoate ester, positioning it as a long-acting formulation of estradiol.

Table 3: Comparative Aspects of Estradiol and its Esters in Animal Models

Compound Animal Model Key Comparative Finding Reference
Estradiol-17-monoesters (e.g., enanthate) Ovariectomized Rats Longer duration of action than C-3 monoesters and diesters. nih.gov
Estradiol Diesters (palmitate, oleate) Ovariectomized Rats Shortest duration of action among the fatty acid esters tested. nih.gov
Estradiol Decanoate Ovariectomized Rabbits Compared with tibolone and oral 17β-estradiol for effects on atherosclerosis; provided constant plasma estradiol levels. ahajournals.org
Estradiol Valerate Rats Induced polycystic ovarian condition; increased estradiol levels in hair post-administration. nih.govresearchgate.net
Estradiol Cypionate Feral Cats Maintained elevated serum estradiol for several days post-injection. mdpi.com
Estradiol Benzoate Ovariectomized Rats Used as a control for comparison with long-acting fatty acid esters. nih.gov

Advanced Analytical Methodologies for Estradiol 17beta Decanoate Research

Chromatographic Techniques for Quantification in Biological Matrices (Preclinical)

Chromatographic methods are indispensable for separating Estradiol-17beta-decanoate from endogenous substances and metabolites in biological samples, such as plasma and tissues, allowing for precise quantification. The choice of technique often depends on the required sensitivity, selectivity, and the nature of the biological matrix.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preferred method for the analysis of steroid esters, including this compound, due to its high sensitivity and selectivity. nih.gov This technique is particularly well-suited for non-volatile compounds like steroid esters. nih.gov In preclinical research, LC-MS/MS is frequently used to determine the concentration of steroid esters in various biological matrices. rsc.orgmdpi.com

The process typically involves a liquid-liquid or solid-phase extraction to isolate the analyte from the biological sample, followed by chromatographic separation and detection by the mass spectrometer. researchgate.netnih.gov For instance, a method developed for the quantification of estradiol (B170435) and estrone (B1671321) in human plasma utilized a liquid-liquid extraction procedure followed by derivatization and analysis by reversed-phase ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS). anapharmbioanalytics.com Such methods can achieve very low limits of quantification, often in the picogram per milliliter (pg/mL) range. researchgate.netanapharmbioanalytics.com The selectivity of MS/MS, which involves monitoring specific precursor-to-product ion transitions, minimizes interference from the complex biological matrix, ensuring accurate quantification. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Method Parameters for Steroid Ester Analysis

ParameterDetailsReference
Instrumentation Ultra-High Performance Liquid Chromatography coupled to a Tandem Mass Spectrometer (UPLC-MS/MS) anapharmbioanalytics.com
Extraction Liquid-Liquid Extraction nih.govanapharmbioanalytics.com
Chromatography Reversed-phase column anapharmbioanalytics.com
Ionization Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mdpi.comresearchgate.net
Detection Multiple Reaction Monitoring (MRM) researchgate.net
Lower Limit of Quantification (LLOQ) Can reach as low as 2 pg/mL for Estradiol anapharmbioanalytics.com

While LC-MS/MS is often favored for non-volatile compounds, gas chromatography-mass spectrometry (GC-MS/MS) can also be employed for the analysis of steroid esters. nih.gov However, this technique requires a derivatization step to increase the volatility of the steroid molecule for it to be amenable to gas chromatography. nih.gov This pre-analytical derivatization adds complexity to the sample preparation process. nih.gov

GC-MS/MS offers excellent chromatographic resolution, which can be advantageous for separating complex mixtures of steroids. researchgate.net Similar to LC-MS/MS, the use of tandem mass spectrometry provides high selectivity and sensitivity for quantification. researchgate.net In preclinical settings, GC-MS/MS has been used for the detection of various steroid esters in plasma and other biological samples. researchgate.net Despite its capabilities, the requirement for derivatization often makes LC-MS/MS a more straightforward choice for routine analysis of this compound. nih.govnih.gov

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection offers a more accessible alternative to mass spectrometry-based methods for the quantification of estradiol and its esters. nih.govresearchgate.netresearchgate.net These techniques are generally less sensitive than MS methods but can be suitable for certain preclinical applications where higher concentrations are expected. nih.gov

HPLC with UV detection relies on the principle that the analyte absorbs light at a specific wavelength. nih.govnih.gov For estradiol and its esters, detection is often performed at wavelengths around 230 nm or 280 nm. nih.govresearchgate.netnih.gov The sensitivity of UV detection can be in the nanogram per milliliter (ng/mL) to microgram per milliliter (µg/mL) range. researchgate.netdphen1.com

Fluorescence detection offers greater sensitivity and selectivity compared to UV detection. researchgate.net The analyte is excited at a specific wavelength and the emitted light at a longer wavelength is measured. For estrogens, an excitation wavelength of around 280 nm and an emission wavelength of around 312 nm are typically used. researchgate.net

Table 2: Comparison of HPLC Detection Methods for Estradiol Esters

Detection MethodPrincipleTypical WavelengthsAdvantagesLimitations
UV/Vis Absorbance of UV/Visible light by the analyte230 nm, 280 nm nih.govresearchgate.netnih.govWidely available, robustLower sensitivity compared to fluorescence and MS nih.gov
Fluorescence Emission of light after excitation at a specific wavelengthExcitation: ~280 nm, Emission: ~312 nm researchgate.netHigher sensitivity and selectivity than UVNot all compounds fluoresce

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for confirming the chemical structure of synthesized this compound and for assessing its purity. These methods provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation of organic molecules, including steroid esters like this compound. mdpi.comnih.gov Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are employed to provide a comprehensive picture of the molecular structure. mdpi.commdpi.com

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. unesp.br For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the steroid core and the decanoate (B1226879) ester chain. mdpi.com Two-dimensional (2D) NMR techniques, such as NOESY, can be used to determine the spatial proximity of protons, aiding in the conformational analysis of the molecule. nih.govresearchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. mdpi.comnih.gov Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, confirming the presence of both the steroidal and the ester moieties. nih.gov The chemical shifts of the carbonyl carbon and the carbons in the ester chain are particularly diagnostic. mdpi.com

Table 3: Key NMR Signals for Steroid Ester Characterization

NucleusKey Signals for this compoundInformation ProvidedReference
¹H NMR Signals for aromatic protons, steroidal protons, and protons of the decanoate chain.Confirms the presence of both the estradiol and decanoate parts of the molecule. mdpi.comunesp.br
¹³C NMR Signal for the ester carbonyl carbon, signals for the carbons of the steroid nucleus, and signals for the carbons of the decanoate chain.Provides a map of the carbon framework, confirming the ester linkage and the structure of the alkyl chain. mdpi.comnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable complementary techniques for the characterization of this compound. nih.govmdpi.com

IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com The IR spectrum of this compound would exhibit a characteristic strong absorption band for the carbonyl group (C=O) of the ester, typically in the range of 1735-1750 cm⁻¹. Other characteristic bands would include those for C-O stretching, C-H stretching of the alkyl chain and the steroid nucleus, and O-H stretching of the phenolic hydroxyl group. mdpi.comresearchgate.net

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. nih.gov The UV-Vis spectrum of this compound is primarily dictated by the phenolic ring of the estradiol moiety. researching.cn It would show a characteristic absorption maximum around 280 nm, which is useful for both identification and quantification purposes, as discussed in the HPLC section. nih.gov

Immunoanalytical Techniques for Research (e.g., RIA, ELISA)

Immunoanalytical techniques, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the quantification of steroid hormones due to their high throughput and relatively low cost. researchgate.net However, the direct analysis of estradiol esters like this compound by these methods is generally not feasible due to the lack of specific antibodies that can recognize the esterified form.

The common approach involves a hydrolysis step, also known as saponification, to cleave the decanoate group from the estradiol molecule. wur.nloup.com Following this chemical conversion, the resulting 17β-estradiol can be quantified using commercially available RIA or ELISA kits. oup.comsemanticscholar.orgnih.gov

Radioimmunoassay (RIA): RIA is a competitive binding assay where a known quantity of radiolabeled 17β-estradiol competes with the unlabeled 17β-estradiol (from the hydrolyzed sample) for a limited number of antibody binding sites. semanticscholar.org The amount of radioactivity is inversely proportional to the concentration of 17β-estradiol in the sample. While RIA offers high sensitivity, it involves the handling of radioactive materials. researchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another competitive immunoassay where an enzyme-conjugated 17β-estradiol competes with the sample 17β-estradiol for antibody binding sites. oup.combiovendor.com The subsequent addition of a substrate results in a colorimetric reaction, the intensity of which is inversely proportional to the concentration of 17β-estradiol. oup.com ELISA avoids the use of radioactivity and is well-suited for high-throughput screening. mdpi.com

The critical limitation of these immunoanalytical techniques for this compound research is the indirect nature of the measurement. The hydrolysis step assumes 100% conversion of the ester to estradiol, and any variability in this step can introduce inaccuracies. Furthermore, immunoassays for estradiol can suffer from cross-reactivity with other structurally similar steroids that may be present in the sample, potentially leading to overestimated results. mdpi.comnih.gov Therefore, while useful for preliminary screening, more specific methods like mass spectrometry are often preferred for confirmatory and high-precision research.

Sample Preparation Strategies for Complex Biological Samples (e.g., extraction, derivatization)

The analysis of this compound from complex biological matrices such as plasma, serum, adipose tissue, and hair requires extensive sample preparation to remove interfering substances and concentrate the analyte. oup.comnih.gov The lipophilic nature of this compound dictates the choice of extraction and purification techniques.

Extraction:

Liquid-Liquid Extraction (LLE): LLE is a common technique for extracting lipophilic compounds like estradiol esters from aqueous biological fluids. researchgate.netnih.gov Organic solvents such as a mixture of diethyl ether and ethyl acetate (B1210297) are used to partition the analyte from the aqueous sample matrix. mdpi.com For more complex matrices like tissue homogenates, multiple extraction steps may be necessary. biovendor.com

Solid-Phase Extraction (SPE): SPE is a more selective and efficient alternative to LLE. researchgate.net It utilizes a solid sorbent material, often packed in a cartridge, to retain the analyte while allowing interfering compounds to pass through. For estradiol esters, reversed-phase sorbents like C18 are commonly used. wur.nlnih.gov The analyte is then eluted with a small volume of an organic solvent. This technique not only cleans the sample but also allows for pre-concentration.

Purification and Hydrolysis:

Following extraction, further purification steps are often required. Column chromatography, for instance using Sephadex LH-20, can effectively separate estradiol esters from free estradiol and other lipids. wur.nlmdpi.com As mentioned previously, for analysis by immunoassay, the purified ester fraction is subjected to alkaline hydrolysis (saponification) to yield 17β-estradiol. wur.nloup.com

Derivatization:

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a crucial step to improve the volatility and thermal stability of the analyte, as well as to enhance its ionization efficiency and chromatographic properties. oup.combiovendor.com After hydrolysis of this compound to 17β-estradiol, the resulting molecule is often converted to a more volatile derivative. A common method is silylation, which forms a trimethylsilyl (B98337) (TMS) ether derivative. oup.combiocrick.com For direct analysis of the ester, derivatization with reagents like 2, 3, 4, 5, 6-pentafluorobenzoyl chloride (PFBCl) has been used for other estradiol esters and would be applicable to the decanoate form. biovendor.com

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can also be employed to enhance ionization efficiency and thus sensitivity. Dansyl chloride is a common derivatizing agent for estrogens, improving their response in electrospray ionization. oup.comnih.gov

The following table summarizes common sample preparation techniques for estradiol esters.

Technique Purpose Examples of Reagents/Materials Typical Application
Liquid-Liquid Extraction (LLE)Initial extraction from biological fluidsDiethyl ether, Ethyl acetate, HexanePlasma, Serum
Solid-Phase Extraction (SPE)Extraction and clean-upC18 cartridges, Polymeric sorbentsPlasma, Serum, Water
Column ChromatographyPurificationSephadex LH-20, Alumina (B75360)Removal of lipids and free steroids
Saponification (Hydrolysis)Conversion of ester to free steroidPotassium hydroxide (B78521) in methanolPrior to immunoassay or GC-MS of the core steroid
SilylationDerivatization for GC-MSN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Analysis of hydrolyzed estradiol
DansylationDerivatization for LC-MSDansyl chlorideHigh-sensitivity analysis of hydrolyzed estradiol
PentafluorobenzoylationDerivatization for GC-MSPentafluorobenzoyl chloride (PFBCl)Direct analysis of estradiol esters

Development of High-Sensitivity Methods for Low Concentration Detection in Research Settings

Due to the very low physiological and administered concentrations of this compound, the development of high-sensitivity analytical methods is paramount for its accurate quantification in research. While immunoassays can provide initial estimates, mass spectrometry-based methods, particularly when coupled with chromatography, are considered the gold standard for their superior sensitivity, specificity, and accuracy. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS and especially GC-tandem mass spectrometry (GC-MS/MS) offer high specificity and sensitivity for the analysis of steroids. oup.comnih.gov For this compound, the typical approach involves hydrolysis followed by derivatization of the resulting 17β-estradiol. oup.com The use of stable isotope-labeled internal standards, such as deuterated estradiol, is crucial for accurate quantification by compensating for sample losses during preparation and for matrix effects during analysis. oup.combiocrick.com It is also possible to analyze the intact ester after appropriate derivatization. biovendor.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-tandem mass spectrometry (LC-MS/MS) has become the preferred method for steroid analysis in many research laboratories due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for extensive derivatization in all cases. nih.govnih.gov For estradiol esters, LC-MS/MS can be used for the direct analysis of the intact molecule or for the analysis of the hydrolyzed 17β-estradiol. nih.gov The use of advanced ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), combined with sensitive mass analyzers like triple quadrupole or ion trap systems, allows for very low detection limits. nih.govnih.gov

The development of ultra-high-performance liquid chromatography (UHPLC) has further enhanced the separation efficiency and speed of analysis. nih.gov Method validation according to regulatory guidelines is essential to ensure the reliability of the data. One study on various estradiol esters reported a detection limit of 0.1 µg/L for estradiol decanoate, which was higher than for shorter-chain esters, indicating the analytical challenges posed by the long alkyl chain. wur.nl Another study on testosterone (B1683101) esters found a lower recovery for testosterone decanoate (62%) compared to other esters, which may also be a factor in the analysis of estradiol decanoate. biocrick.com

The table below presents a comparison of the performance of different high-sensitivity methods for the analysis of estradiol and its esters. Note that data specifically for this compound is limited, and the values presented are often for the parent compound or related esters.

Method Analyte Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Reference
GC-MSEstradiol EstersAnimal Plasma0.02 µg/L (for most esters)-- wur.nl
GC-MSEstradiol DecanoateAnimal Plasma0.1 µg/L-- wur.nl
LC-MS/MSTestosterone DecanoateEquine Plasma1-3 pg/mL5 pg/mL62 biocrick.com
LC-MS/MSEstradiolHuman Saliva-5 pg/mL- nih.gov
LC-MS/MSEstradiolHuman Serum0.34 pmol/L0.9 pmol/L- semanticscholar.org

Computational and Theoretical Studies of Estradiol 17beta Decanoate

Molecular Docking and Dynamics Simulations of Estrogen Receptor Binding

Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in understanding the interaction between estradiol-17beta-decanoate and estrogen receptors (ERs), primarily ERα and ERβ. Although direct computational studies on this compound are not extensively available, inferences can be drawn from studies on its parent compound, 17β-estradiol (E2), and other esterified estrogens.

Molecular docking simulations predict the preferred binding orientation of a ligand within a receptor's binding pocket. For estrogens, the binding affinity to ERs is a crucial determinant of their biological activity. mdpi.comnih.gov Studies have shown that 17β-estradiol forms stable complexes with both ERα and ERβ, primarily through hydrogen bonds and hydrophobic interactions. mdpi.com Key amino acid residues, such as Glu353 and His524 in ERα, play a significant role in stabilizing the ligand-receptor complex through hydrogen bonding with the hydroxyl groups of the estradiol (B170435) molecule. researchgate.netarxiv.org The decanoate (B1226879) ester at the 17β position of this compound would likely influence its initial interaction and orientation within the binding pocket, potentially altering the binding energy compared to 17β-estradiol.

Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding stability and conformational changes. plos.orgnih.gov MD simulations have been used to calculate the binding free energies of various estrogens to ERs, revealing differences in affinity between ERα and ERβ. mdpi.com For instance, some studies have shown that 17β-estradiol has a slightly higher affinity for ERβ than ERα. frontiersin.org The long decanoate chain of this compound would introduce significant flexibility and hydrophobicity, which could be analyzed through MD simulations to understand its impact on the stability of the complex and the conformation of the receptor's ligand-binding domain.

Table 1: Key Amino Acid Residues in Estrogen Receptor α (ERα) Involved in Ligand Binding

Amino Acid ResidueType of InteractionReference
Glu353Hydrogen Bond researchgate.netarxiv.org
Arg394Hydrogen Bond nih.gov
His524Hydrogen Bond researchgate.netarxiv.org
Leu387Hydrophobic Interaction nih.gov
Thr347Hydrogen Bond nih.gov

Structure-Activity Relationship (SAR) Analysis for Esterified Estrogens

Structure-activity relationship (SAR) analysis helps in understanding how the chemical structure of a molecule influences its biological activity. For esterified estrogens, SAR studies provide valuable information on the structural requirements for ER binding and agonist activity. acs.orgoup.com

Key structural features of estrogens that are crucial for their activity include:

A phenolic A-ring: The hydroxyl group at the C3 position is essential for high-affinity binding to the ER. acs.orguomustansiriyah.edu.iq

A specific distance between the C3 hydroxyl group and the C17 substituent: This distance is critical for proper orientation within the ER binding pocket. uomustansiriyah.edu.iq

The 17β-hydroxyl group: This group acts as a hydrogen bond donor, contributing to binding affinity. acs.org

Esterification of the 17β-hydroxyl group, as in this compound, creates a prodrug. The nature of the ester group significantly affects the pharmacokinetic properties of the molecule, such as its duration of action. Longer ester chains generally lead to increased lipophilicity and a longer half-life. The decanoate ester in this compound makes the molecule more lipophilic, allowing it to be stored in adipose tissue and released slowly over time.

SAR studies have also explored how modifications at other positions of the steroid nucleus affect activity. For example, substitutions at the 2-position of the estradiol core can influence both antiproliferative activity and inhibition of enzymes like steroid sulfatase. researchgate.net While the steroidal structure itself is not an absolute requirement for estrogenic activity, a rigid ring structure generally favors ER binding. acs.orguomustansiriyah.edu.iq

Table 2: Impact of Structural Modifications on Estrogenic Activity

Structural ModificationEffect on ActivityReference
Alkylation of the aromatic ringDecreases activity uomustansiriyah.edu.iq
Unsaturation of ring BDecreases activity uomustansiriyah.edu.iq
Modification at 17α- and 16-positionsCan enhance activity uomustansiriyah.edu.iq
Esterification of 17β-hydroxyl groupCreates a prodrug with prolonged action

In Silico Prediction of Pharmacokinetic and Metabolic Fate

Computational tools can predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, a process known as in silico ADME prediction. mdpi.com For this compound, these predictions can offer insights into its behavior in the body.

The high lipophilicity conferred by the decanoate ester suggests that this compound is likely to be well-absorbed when administered in an oil-based formulation. In fact, studies on oral estradiol decanoate in oil have shown that it can be absorbed via the intestinal lymphatic system, which helps bypass first-pass metabolism in the liver. wikipedia.org This is in contrast to oral micronized estradiol, which undergoes extensive first-pass metabolism. wikipedia.orgwikipedia.org

The metabolic fate of this compound is primarily dictated by the cleavage of the ester bond to release the active hormone, 17β-estradiol. This hydrolysis is carried out by esterase enzymes present in the blood and various tissues. Once released, 17β-estradiol is subject to the same metabolic pathways as the endogenous hormone, which include oxidation to estrone (B1671321), hydroxylation, and conjugation with sulfates and glucuronides for excretion. wikipedia.orgd-nb.info In silico models can predict the susceptibility of the ester bond to enzymatic cleavage and the subsequent metabolic transformations of the released estradiol. mdpi.com

Table 3: Predicted Pharmacokinetic Properties of Estradiol Esters

PropertyPrediction for this compoundRationale/Reference
Absorption High (in oil formulation)Increased lipophilicity, potential for lymphatic absorption. wikipedia.org
Distribution Extensive, with depot formation in adipose tissueHigh lipophilicity.
Metabolism Hydrolysis to 17β-estradiol, followed by typical estrogen metabolism.Prodrug activation by esterases. d-nb.info
Excretion Primarily as conjugated metabolites in urine and feces.Similar to endogenous estrogens. wikipedia.org

Computational Modeling of Prodrug Activation and Release

Computational modeling can be employed to simulate the activation of prodrugs like this compound. This involves modeling the enzymatic hydrolysis of the ester bond to release 17β-estradiol. Such models can help in understanding the rate of drug release and the factors that influence it. nih.gov

The release of 17β-estradiol from its decanoate ester is a critical step that determines the duration and intensity of its therapeutic effect. The rate of this hydrolysis can be influenced by several factors, including the specific type of esterase enzymes involved and the local tissue environment. Computational models can simulate these enzymatic reactions, providing a quantitative understanding of the release kinetics. nih.gov

Furthermore, physiologically based pharmacokinetic (PBPK) models can be used to simulate the distribution of the prodrug and the active hormone throughout the body. d-nb.info These models integrate physiological data with the physicochemical properties of the drug to predict its concentration in various tissues over time. For this compound, a PBPK model could simulate its absorption from the injection site, distribution into adipose tissue, slow release into the bloodstream, and subsequent conversion to 17β-estradiol in different organs. This can help in optimizing dosing regimens and understanding inter-individual variability in response. estrannai.se

Future Directions and Unanswered Questions in Estradiol 17beta Decanoate Research

Investigation of Targeted Delivery Systems beyond Simple Esters (e.g., nanoparticles in preclinical models)

The current use of Estradiol-17beta-decanoate relies on its inherent lipophilicity for sustained release from oily depots. However, future research is moving towards more sophisticated drug delivery platforms to enhance bioavailability, control release kinetics, and achieve targeted delivery. Nanoparticle-based systems, including lipid and polymeric nanoparticles, offer a promising frontier. nih.govnih.gov These advanced systems are designed to improve the stability and biocompatibility of hydrophobic drugs like estradiol (B170435) esters. nih.gov

In preclinical models, nano-delivery systems could be engineered to target specific tissues, potentially increasing therapeutic efficacy while minimizing systemic exposure. The advantages of such systems include biodegradability, non-toxicity, and the potential for surface modification to actively target specific cell types. nih.gov Research in this area would involve encapsulating this compound within these nanostructures and evaluating their performance in animal models. nih.gov The investigation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) has already shown promise for other hydrophobic drugs in preclinical cancer models, demonstrating an ability to circumvent cellular efflux pumps and enhance drug uptake. mdpi.com

Table 1: Potential Nanoparticle-Based Delivery Systems for Preclinical Investigation

Delivery SystemPotential Advantages for this compoundKey Research Objective
Lipid Nanoparticles (e.g., SLNs)High biocompatibility, controlled release of lipophilic compounds.Optimize particle size and drug loading for sustained, zero-order release kinetics.
Polymeric Nanoparticles (e.g., PLGA)Biodegradable, tunable release profile, potential for surface modification. nih.govEvaluate surface-functionalized particles for targeted delivery to specific estrogen receptors.
Polymeric MicellesCan encapsulate hydrophobic drugs, may accumulate in specific tissues like tumors. eujournal.orgAssess biodistribution and tumor accumulation in relevant animal cancer models.

Elucidation of Specific Esterase Isoforms Responsible for Hydrolysis in Different Animal Tissues

The conversion of this compound to active estradiol is catalyzed by non-specific carboxylesterases. However, the specific isoforms of these enzymes and their relative activity in different tissues and animal species are not well understood. Future research should aim to identify the precise esterase isoforms responsible for the hydrolysis of this long-chain ester. This knowledge is critical for understanding inter-species variability in drug metabolism and for selecting appropriate animal models for preclinical studies.

For instance, studies on a different ester, β-estradiol 17-acetate, revealed significant differences in the distribution of hydrolytic enzymes in the skin of rats, hairless dogs, and hairless mice. nih.gov In rats and mice, peak metabolic activity was found in the basement layer of the dermis, whereas in hairless dogs, the activity was more evenly distributed. nih.gov This highlights that metabolic activity can be highly species- and tissue-specific. Similar investigations are needed for this compound to map its bioactivation across various tissues (e.g., liver, muscle, adipose) and in different preclinical animal models. This would involve tissue homogenate studies, cell culture models expressing specific esterases, and proteomic analyses to quantify esterase expression levels.

Advanced Imaging Techniques for In Vivo Biodistribution and Metabolism Tracking in Animal Models

Understanding the in vivo journey of this compound—from the injection site to its sites of hydrolysis and final tissue accumulation—is crucial. Advanced, non-invasive imaging techniques offer a powerful means to track the compound's biodistribution and metabolism in real-time within living animal models. bohrium.com

One promising approach is Positron Emission Tomography (PET). By synthesizing a radiolabeled version of this compound (e.g., with Carbon-11 or Fluorine-18), researchers could quantitatively visualize its distribution throughout the body. This method has been successfully used to image estrogen receptors in the rat brain using 16α-¹⁸F-fluoro-17β-estradiol (¹⁸F-FES), demonstrating the feasibility of tracking estradiol compounds in vivo. nih.gov Other potential modalities include Magnetic Resonance Imaging (MRI) and optical imaging, which could be employed by conjugating the ester to a suitable contrast agent or fluorescent probe. nih.gov These studies would provide invaluable data on pharmacokinetic profiles, identifying target organs and sites of prodrug conversion, which is currently inferred only from plasma concentrations of the parent compound and active metabolite.

Table 2: Comparison of Advanced Imaging Modalities for Preclinical Biodistribution Studies

Imaging ModalityPrinciplePotential Application for this compoundResolution
PET (Positron Emission Tomography)Detects gamma rays from a positron-emitting radionuclide. bohrium.comTrack a radiolabeled version of the molecule to quantify tissue concentration and receptor binding. nih.govHigh sensitivity, quantitative.
MRI (Magnetic Resonance Imaging)Uses magnetic fields and radio waves to create detailed images of organs and tissues. nih.govConjugate with a contrast agent to visualize accumulation in specific tissues over time.High spatial resolution.
Optical Imaging (Bioluminescence/Fluorescence)Detects light emitted from fluorescent probes or bioluminescent reporters. nih.govAttach a fluorescent tag to the ester to track its path, especially in superficial tissues or surgically exposed organs.High throughput, cost-effective.

Role of this compound in Specific Animal Models of Health and Disease (excluding human disease)

The long-acting nature of this compound makes it an ideal tool for studying the long-term effects of sustained, stable estrogen levels in various animal models of health and disease. Future research should leverage this compound in models where fluctuating hormone levels could be a confounding factor.

For example, studies using 17β-estradiol have shown its potential to reduce body weight and cardiovascular disease risk in high-fat diet-induced obese mice. nih.gov In ovariectomized female rats, long-term estradiol replacement has been shown to ameliorate ischemic brain injury following stroke. nih.gov Using this compound in such models would allow for the investigation of these protective effects under conditions of steady, long-term hormone exposure, more closely mimicking a continuous therapeutic intervention. Further research could also explore its role in non-mammalian models, as environmental estrogens are known to impact the reproductive health and development of fish, birds, and invertebrates. mdpi.com

Integration of Omics Technologies (e.g., transcriptomics, proteomics) in Preclinical Research

To fully understand the molecular impact of long-term estradiol exposure mediated by this compound, future preclinical studies should integrate "omics" technologies. nih.gov These approaches provide a global view of molecular changes within a cell or tissue, offering deep mechanistic insights.

Transcriptomics (e.g., RNA-Seq): This could be used to analyze how sustained estradiol levels alter gene expression profiles in target tissues like the hypothalamus, bone, or mammary gland in animal models. This would help identify the genetic pathways regulated by long-term estrogen exposure.

Proteomics: By analyzing the entire protein content of a tissue, researchers could identify changes in protein expression and post-translational modifications that occur in response to treatment with this compound. This could reveal novel biomarkers of estrogenic effect or resistance.

Metabolomics: This approach would characterize the metabolic fingerprint in tissues and biofluids, revealing how sustained estrogen influences metabolic pathways, which is relevant for studies on obesity and metabolic syndrome in animals. nih.gov

Integrating these high-throughput technologies into animal studies will allow for a comprehensive, systems-level understanding of the biological effects of this compound, moving beyond single-endpoint measurements to a more holistic view of its physiological impact. nih.gov

Q & A

Q. What analytical methodologies are recommended for validating Estradiol-17β-decanoate in pharmaceutical quality control (QC) studies?

Analytical method validation (AMV) for Estradiol-17β-decanoate should follow regulatory guidelines (e.g., USP, EP) to ensure reproducibility and accuracy. Key steps include:

  • Specificity : Use HPLC or LC-MS to distinguish the compound from structurally similar impurities (e.g., estradiol derivatives) .
  • Linearity and Range : Validate over a concentration range covering 50–150% of the target dose, with correlation coefficients ≥0.999.
  • Accuracy and Precision : Perform spike-and-recovery experiments (3 concentration levels, triplicate runs) to achieve ≤2% RSD .
  • Robustness : Test variations in column temperature, mobile phase pH, and flow rate to confirm method stability under minor deviations .

Q. How should researchers handle and store Estradiol-17β-decanoate to maintain stability?

  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to moisture, as ester bonds in the decanoate moiety are hydrolytically labile .
  • Handling : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to minimize inhalation of crystalline dust .
  • Disposal : Collect waste in sealed containers and incinerate via licensed facilities to avoid environmental release of endocrine-disrupting residues .

Q. What are the critical parameters for assessing Estradiol-17β-decanoate purity in reference standards?

Purity assessment requires:

  • Chromatographic Purity : ≥98% by HPLC (C18 column, acetonitrile/water gradient).
  • Residual Solvents : Quantify using GC-MS, adhering to ICH Q3C limits for Class 2 solvents (e.g., ≤0.5% acetone).
  • Water Content : ≤0.5% w/w via Karl Fischer titration to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in Estradiol-17β-decanoate’s pharmacokinetic data across species?

  • Dose-Response Modeling : Compare AUC and Cmax in rodent vs. non-rodent models using compartmental analysis (e.g., WinNonlin). Adjust for species-specific metabolic differences (e.g., esterase activity in liver microsomes) .
  • Tracer Studies : Radiolabel the decanoate chain (e.g., <sup>14</sup>C) to track tissue distribution and elimination pathways, addressing discrepancies in half-life reports .

Q. What strategies are effective for reconciling contradictory toxicological data on Estradiol-17β-decanoate’s carcinogenic potential?

  • Meta-Analysis : Pool data from OECD 451 (rodent carcinogenicity) studies, stratifying by administration route (oral vs. subcutaneous) and hormonal status (ovariectomized vs. intact models) .
  • Mechanistic Studies : Use ERα/β knockout models to isolate receptor-mediated effects from non-genotoxic mechanisms (e.g., oxidative stress) .

Q. How should gender-specific variables be incorporated into experimental designs for Estradiol-17β-decanoate studies?

  • Stratification : Assign subjects to groups based on endogenous estradiol levels (e.g., premenopausal vs. postmenopausal females) and measure serum hormone profiles pre- and post-treatment .
  • Statistical Adjustments : Apply ANCOVA to control for confounding variables like menstrual cycle phase or androgen co-administration in male models .

Q. What methodologies optimize detection of Estradiol-17β-decanoate degradation products during long-term stability studies?

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) to identify major degradants.
  • High-Resolution MS : Use Q-TOF systems to characterize oxidative byproducts (e.g., 17β-estradiol-3-sulfate) and quantify them via stable isotope dilution .

Q. How can researchers mitigate environmental risks when using Estradiol-17β-decanoate in field studies?

  • Biodegradation Assays : Conduct OECD 301F tests to evaluate microbial breakdown in soil/water systems.
  • Ecotoxicology Screening : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to establish LC50 values for risk assessment .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Estradiol-17β-decanoate?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to estimate EC50 and efficacy .
  • Multiple Comparison Corrections : Apply Benjamini-Hochberg adjustments to minimize false discovery rates in omics datasets (e.g., RNA-seq) .

Q. How can researchers ensure reproducibility when synthesizing Estradiol-17β-decanoate analogs?

  • Reaction Monitoring : Use <sup>1</sup>H-NMR to track acylation progress (disappearance of estradiol’s 17-OH peak at δ 4.6 ppm).
  • Purification : Employ flash chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve ≥99% enantiomeric purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.